Guanidine, N,N'-dibutyl-

Description

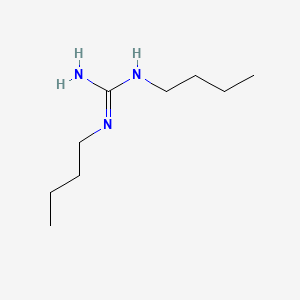

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibutylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEJAEDEMWCUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=NCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563856 | |

| Record name | N,N''-Dibutylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34331-58-3, 57028-96-3 | |

| Record name | N,N''-Dibutylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | poly(hexamethyleneguanide) hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Dibutylguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Guanidinium Moiety

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a ubiquitous and functionally critical moiety in both biological systems and synthetic chemistry. Its remarkable basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, enabling it to participate in a wide array of non-covalent interactions, including hydrogen bonding and electrostatic interactions. This has led to the incorporation of the guanidine functional group into numerous biologically active molecules and pharmaceuticals. N,N'-Dibutylguanidine, a symmetrically disubstituted guanidine, serves as a valuable building block and a target molecule in medicinal chemistry and materials science. This guide provides a comprehensive overview of a robust synthetic route to N,N'-dibutylguanidine and a detailed protocol for its characterization, empowering researchers to confidently synthesize and validate this important compound.

Part 1: Synthesis of N,N'-Dibutylguanidine

The synthesis of N,N'-dibutylguanidine can be efficiently achieved through a two-step process commencing with the synthesis of the N,N-dibutylcyanamide intermediate, followed by a guanylation reaction with ammonia. This approach is favored for its atom economy and the commercial availability of the starting materials.

Step 1: Synthesis of N,N-Dibutylcyanamide

The initial step involves the cyanation of dibutylamine. A common and effective method for this transformation is the use of cyanogen bromide (BrCN). However, due to the high toxicity of cyanogen bromide, alternative and safer cyano-transfer reagents have been developed. For the purpose of this guide, we will focus on a conceptual synthesis using a suitable electrophilic cyanating agent.

Reaction Scheme:

Caption: General reaction for the synthesis of N,N-dibutylcyanamide from dibutylamine.

Step 2: Guanylation of N,N-Dibutylcyanamide

The second and final step is the addition of ammonia to the N,N-dibutylcyanamide intermediate to form the target N,N'-dibutylguanidine. This reaction proceeds via nucleophilic attack of ammonia on the electrophilic carbon of the cyanamide group. The reaction can be carried out in a sealed vessel under pressure to ensure a sufficient concentration of ammonia.

Reaction Scheme:

Caption: Guanylation of N,N-dibutylcyanamide with ammonia to yield N,N'-dibutylguanidine.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure adapted from general methods for the guanylation of cyanamides.[1] Researchers should exercise appropriate safety precautions when working with pressurized systems and volatile reagents.

Materials and Reagents:

-

N,N-Dibutylcyanamide

-

Anhydrous ammonia

-

Anhydrous ethanol

-

Sealed reaction vessel (e.g., Parr autoclave)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry, and appropriately sized sealed reaction vessel, dissolve N,N-dibutylcyanamide (1 equivalent) in anhydrous ethanol.

-

Introduction of Ammonia: Cool the reaction vessel in a dry ice/acetone bath. Carefully introduce anhydrous ammonia (a significant excess, e.g., 10-20 equivalents) into the vessel. The amount of ammonia can be determined by mass or by condensing a known volume of liquid ammonia.

-

Reaction Conditions: Seal the reaction vessel securely. Allow the vessel to warm to room temperature and then heat to a temperature between 80-100 °C. The reaction is typically maintained for 12-24 hours with stirring. The internal pressure will increase upon heating; ensure the reaction vessel is rated for the expected pressure.

-

Work-up: After the reaction period, cool the vessel to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Isolation of Product: Transfer the reaction mixture to a round-bottom flask and remove the ethanol solvent using a rotary evaporator. The crude product will likely be an oil or a solid.

-

Purification (if necessary): The purity of the crude product should be assessed by TLC or LC-MS. If impurities are present, purification can be achieved by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. Alternatively, recrystallization from a suitable solvent system can be employed if the product is a solid.

Causality Behind Experimental Choices:

-

Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to act as a solvent.[2]

-

Ethanol as Solvent: Ethanol is a good solvent for both the cyanamide and ammonia, and its polar nature can help to stabilize the charged intermediates in the reaction mechanism.

-

Sealed Vessel and Heating: The use of a sealed vessel and elevated temperature increases the reaction rate by increasing the concentration of ammonia and providing the necessary activation energy for the nucleophilic addition.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for N,N'-dibutylguanidine.

Part 2: Characterization of N,N'-Dibutylguanidine

Thorough characterization is essential to confirm the identity and purity of the synthesized N,N'-dibutylguanidine. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the characterization of N,N'-dibutylguanidine.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of N,N'-dibutylguanidine is expected to show four distinct signals corresponding to the protons of the two butyl groups and the N-H protons of the guanidine core.

-

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.1 - 3.3 | Triplet | 4H | -CH₂- directly attached to nitrogen |

| ~1.4 - 1.6 | Multiplet | 4H | -CH₂- adjacent to the N-CH₂ group |

| ~1.2 - 1.4 | Multiplet | 4H | -CH₂- adjacent to the terminal methyl group |

| ~0.9 | Triplet | 6H | Terminal -CH₃ group |

| Broad signal | Singlet | 3H | N-H protons of the guanidine core |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The guanidinium carbon has a characteristic chemical shift in the downfield region.

-

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 | Guanidinium Carbon (C=N) |

| ~43 - 45 | -CH₂- directly attached to nitrogen |

| ~30 - 32 | -CH₂- adjacent to the N-CH₂ group |

| ~19 - 21 | -CH₂- adjacent to the terminal methyl group |

| ~13 - 15 | Terminal -CH₃ group |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

-

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3500 | N-H stretching (broad) |

| 2850 - 2960 | C-H stretching of alkyl groups |

| ~1650 | C=N stretching of the guanidine group[3] |

| ~1560 | N-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For N,N'-dibutylguanidine (C₉H₂₁N₃), the expected molecular weight is approximately 171.17 g/mol .

-

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 172.18 | [M+H]⁺ (Protonated molecule) |

| 115.12 | Loss of a butyl group ([M - C₄H₉]⁺) |

| 57.07 | Butyl cation ([C₄H₉]⁺) |

The Nitrogen Rule: N,N'-Dibutylguanidine contains an odd number of nitrogen atoms (3). Therefore, according to the nitrogen rule, its molecular ion should have an odd nominal mass, which is consistent with the molecular weight of 171.[4]

Visualizing the Characterization Workflow

Caption: Workflow for the characterization of N,N'-dibutylguanidine.

Conclusion: A Reliable Path to a Key Synthetic Intermediate

This guide has detailed a practical and efficient synthetic route to N,N'-dibutylguanidine, along with a comprehensive strategy for its characterization. By following the outlined experimental protocol and utilizing the provided spectroscopic data for validation, researchers can confidently produce and verify this valuable compound. The understanding of the underlying chemical principles behind the synthesis and the application of a multi-faceted analytical approach are paramount to ensuring the quality and reliability of the final product for its intended applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

-

Looper, R. E.; Haussener, T. J.; Mack, J. B. C. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. J. Org. Chem.2011 , 76 (17), 6967–6971. [Link]

-

NIST. Guanidine, N,N'-bis(2-methylphenyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]

-

Chem LibreTexts. 13C-NMR. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

National Toxicology Program. TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). [Link]

-

Hu, R.; et al. Thermal and FTIR spectral studies of N,N′-diphenylguanidine. J. Therm. Anal. Calorim.2010 , 102, 539–545. [Link]

-

Batey, R. A. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Ph.D. Thesis, University of Toronto, 2003. [Link]

-

Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine. [Link]

-

Carroll, F. I.; et al. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. J. Med. Chem.1992 , 35 (16), 2912–2918. [Link]

-

Menna, P.; et al. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules2023 , 28 (18), 6567. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. The 13 C NMR spectra of tetramethylguanidine. [Link]

-

ResearchGate. ¹H‐NMR spectra of neat diphenylguanidine monohydrobromide (DPGABr)... [Link]

-

ResearchGate. Synthesis and Antihypoxic Activity of New Diphenylguanidine Derivatives. [Link]

-

Chem LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NIST. Guanidine, N,N'-diphenyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Lee, K.; et al. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Environ. Sci. Technol.2023 , 57 (24), 8881–8889. [Link]

-

Chem LibreTexts. Reactions of Acid Anhydrides with Nitrogen Compounds. [Link]

-

ResearchGate. Synthesis and characterization of 1,3-diphenyl guanidine succinate crystals. [Link]

-

YouTube. Mass Spectroscopy and Even/Odd Nitrogen Rule. [Link]

-

PubMed. FTIR study of specific binding interactions between DNA minor groove binding ligands and polynucleotides. [Link]

-

Moyer, B. A.; et al. Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use in the Next Generation Caustic-Side Solvent Extraction (NG-CSSX) Process. Oak Ridge National Laboratory, 2022. [Link]

-

Göde, A.; et al. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). J. Mass Spectrom.2012 , 47 (1), 1–16. [Link]

-

ResearchGate. Synthesis and antihypoxic activity of new diphenylguanidine derivatives. [Link]

-

Zhang, Y.; et al. Fast Separation and Quantification Method for Nitroguanidine and 2,4-Dinitroanisole by Ultrafast Liquid Chromatography-Tandem Mass Spectrometry. J. Chromatogr. Sci.2015 , 53 (8), 1316–1322. [Link]

-

The Gardian Group. Catalytic Organometallic Reactions of Ammonia. [Link]

-

ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]

-

YouTube. nucleophilic substitution reactions with ammonia. [Link]

-

Franklin, E. C. Reactions in liquid ammonia. J. Am. Chem. Soc.1905 , 27 (7), 820–851. [Link]

-

ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

SpectraBase. 1,1,3,3-Tetramethylguanidine - Optional[1H NMR] - Spectrum. [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and ammonia. [Link]

Sources

Introduction: The Guanidinium Core and its Alkylated Derivatives

An In-Depth Technical Guide to N,N'-Dibutylguanidine: Structure, Properties, and Synthetic Utility

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in the field of organic chemistry and drug discovery. Guanidines are among the strongest organic bases, a property stemming from the remarkable resonance stabilization of their protonated form, the guanidinium cation. This inherent basicity, coupled with the ability to engage in complex hydrogen-bonding networks, makes guanidine-containing molecules versatile organocatalysts and crucial pharmacophores in numerous biologically active compounds.

This guide provides a comprehensive technical overview of N,N'-dibutylguanidine (also known as 1,3-dibutylguanidine), a symmetrically substituted aliphatic guanidine. We will delve into its core chemical properties, molecular structure, reliable synthetic protocols, and its potential applications as a powerful base and organocatalyst for researchers and professionals in drug development and chemical synthesis. While specific experimental data for N,N'-dibutylguanidine is not extensively documented in public literature, this guide synthesizes information from closely related analogues and established principles of guanidine chemistry to provide a robust and scientifically grounded resource.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure and Bonding

N,N'-dibutylguanidine possesses a planar CN₃ core, a feature common to guanidine derivatives. The structure consists of a central carbon atom double-bonded to an imino nitrogen and single-bonded to two secondary amino nitrogens, each of which is substituted with an n-butyl group.

The defining characteristic of guanidines is their behavior upon protonation. The positive charge on the resulting guanidinium ion is delocalized across all three nitrogen atoms through resonance, leading to a highly stable conjugate acid and, consequently, the strong basicity of the neutral molecule.

Caption: 2D structure of N,N'-dibutylguanidine.

Physicochemical and Spectroscopic Data

Quantitative experimental data for N,N'-dibutylguanidine is limited. The following table summarizes its fundamental properties, with some values estimated based on its structure and comparison with related compounds like its precursor, N,N'-dibutylthiourea.

| Property | Value / Description |

| Molecular Formula | C₉H₂₁N₃ |

| Molecular Weight | 171.29 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in a wide range of organic solvents. Its protonated (salt) form would be soluble in polar solvents like water and alcohols. |

| Basicity (pKa) | The pKa of the conjugate acid is estimated to be around 13-14, typical for alkylguanidines, making it a significantly stronger base than common amines like triethylamine (pKa of conjugate acid ≈ 10.7). |

| Precursor Melting Point | The common precursor, N,N'-dibutylthiourea (CAS 109-46-6), has a melting point of 62-65 °C. |

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy:

-

N-H protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-CH₂-N (alpha): A triplet adjacent to the NH group.

-

-CH₂-CH₂-N (beta): A sextet.

-

-CH₂-CH₃ (gamma): A sextet.

-

-CH₃ (delta): A triplet at the most upfield region.

-

-

¹³C NMR Spectroscopy:

-

Guanidinyl Carbon (C=N): A characteristic signal expected in the range of 160-165 ppm.[1]

-

Butyl Chain Carbons: Four distinct signals corresponding to the four different carbon environments in the n-butyl chain.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=N Stretch: A strong, characteristic absorption band around 1510-1650 cm⁻¹, indicative of the guanidine core.[1]

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 171. Fragmentation would likely involve the loss of butyl groups and other aliphatic chain fragments.

-

Part 2: Synthesis of N,N'-Dibutylguanidine

Overview of Synthetic Strategies

The synthesis of symmetrically disubstituted guanidines is well-established. Common strategies, often referred to as "guanylation," involve the reaction of an amine with a reagent that provides the central CN₂ unit. For N,N'-dibutylguanidine, the most logical and efficient pathway begins with the commercially available precursor, N,N'-dibutylthiourea. The core transformation is the conversion of the thiocarbonyl group (C=S) into a guanidinyl group (C=N).

This conversion can be achieved via several methods, most notably through S-methylation followed by aminolysis, or more directly through desulfurization-aminolysis mediated by a carbodiimide or an oxidizing agent.

Detailed Experimental Protocol: Synthesis from N,N'-Dibutylthiourea

This protocol describes a common and reliable method for converting a disubstituted thiourea into the corresponding guanidine using a carbodiimide as the desulfurizing and activating agent in the presence of an amine source.

Reaction Principle: N,N'-Dibutylthiourea is activated by a water-soluble carbodiimide (EDC). The activated intermediate readily reacts with an amine (in this case, ammonia or another equivalent) to form the guanidine product, releasing a urea byproduct.

Materials:

-

N,N'-Dibutylthiourea (CAS: 109-46-6)[2]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Ammonium chloride (NH₄Cl)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N'-dibutylthiourea (1.0 eq.) and ammonium chloride (1.2 eq.) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (2.5 eq.) to the suspension and stir for 10-15 minutes at room temperature. The base deprotonates the ammonium salt, providing a source of ammonia in the reaction mixture.

-

Carbodiimide Addition: Slowly add a solution of EDC (1.2 eq.) in the reaction solvent to the mixture. The reaction is often exothermic; maintain the temperature at or below room temperature using a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiourea has been consumed.

-

Workup - Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield pure N,N'-dibutylguanidine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N,N'-dibutylguanidine.

Part 3: Chemical Reactivity and Applications

Role as a Brønsted Base and Organocatalyst

The primary chemical utility of N,N'-dibutylguanidine lies in its strong basicity and moderate steric hindrance. It is an effective Brønsted base capable of deprotonating a wide range of acidic protons, including those of alcohols, nitroalkanes, and β-dicarbonyl compounds.

Its catalytic activity stems from its ability to act as a bifunctional catalyst.[3] The guanidine moiety can deprotonate a pronucleophile, while the resulting guanidinium ion can simultaneously activate an electrophile through hydrogen bonding.[3] This dual activation model makes guanidines powerful catalysts for various transformations.

Potential Applications in Organic Synthesis

Based on the well-documented reactivity of similar guanidine catalysts, N,N'-dibutylguanidine is a promising candidate for catalyzing several important C-C and C-N bond-forming reactions:[3]

-

Henry (Nitroaldol) Reaction: Catalyzing the addition of a nitroalkane to an aldehyde or ketone. The guanidine acts as a base to form the nucleophilic nitronate ion.

-

Michael Addition: Promoting the conjugate addition of carbon or heteroatom nucleophiles to α,β-unsaturated systems.

-

Ring-Opening Polymerization: Acting as an initiator or catalyst for the polymerization of cyclic esters like lactide to form polyesters.

-

Transesterification Reactions: Serving as a potent catalyst for the exchange of alkoxy groups in esters.

Caption: General bifunctional activation by guanidine catalysts.

Part 4: Safety and Handling

-

Hazards:

-

Oral Toxicity: Harmful if swallowed.[5]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5] Direct contact may cause burns.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[5]

-

Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[5]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]

-

Conclusion

N,N'-dibutylguanidine stands as a potent yet under-documented member of the guanidine family. Its strong basicity, derived from the resonance-stabilized guanidinium core, makes it a valuable tool for deprotonation and a promising candidate for organocatalysis. While a lack of extensive characterization data necessitates careful extrapolation from related compounds, the reliable synthetic routes from its thiourea precursor open the door for its broader investigation and application in synthetic chemistry. For researchers seeking a strong, sterically accessible organic base, N,N'-dibutylguanidine offers a compelling profile worthy of exploration.

References

-

Katritzky, A. R., et al. (2006). Synthesis of mono- and symmetrical di-N-hydroxy- and N-aminoguanidines. The Journal of Organic Chemistry, 71(18), 6753–6758. [Link]

-

Boyd, R. E., et al. (1991). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry, 34(9), 2766–2774. [Link]

-

Feng, X., et al. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 589–601. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis of New Symmetrical N, N '-Diacylhydrazines and 2-(1,2,3- Triazol-4-yl)-1,3,4-oxadiazoles. Letters in Organic Chemistry, 14(8), 591-595. [Link]

-

Karmakar, S., et al. (2020). A mechanistic insight into the effect of piperidine as an organocatalyst on the [3 + 2] cycloaddition reaction of benzalacetone with phenyl azide from a computational study. Organic & Biomolecular Chemistry, 18(23), 4429-4440. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N,N'-Dibutylthiourea suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. store.sangon.com [store.sangon.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. n-Butylamine - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

A Spectroscopic Investigation of N,N'-Dibutylguanidine: A Technical Guide

This guide provides an in-depth analysis of the spectral characteristics of N,N'-dibutylguanidine, a compound of interest in synthetic chemistry and drug development. By leveraging fundamental principles and comparative data from analogous structures, we will explore its signature responses to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of the structural elucidation of guanidine derivatives.

Introduction to N,N'-Dibutylguanidine

N,N'-Dibutylguanidine belongs to the guanidine class of organic compounds, characterized by a central carbon atom bonded to three nitrogen atoms. The unique electronic properties of the guanidinium group, arising from the delocalization of pi-electrons across the C-N bonds, impart a high degree of basicity to these molecules. This inherent basicity, coupled with the potential for multiple hydrogen bonding interactions, makes guanidine derivatives valuable scaffolds in medicinal chemistry and catalysis. Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a thorough understanding of their spectroscopic profiles.

Molecular Structure and Spectroscopic Correlation

The structural features of N,N'-dibutylguanidine, specifically the butyl chains and the guanidine core, give rise to distinct signals in various spectroscopic techniques. Understanding these correlations is key to interpreting the spectral data accurately.

Caption: Molecular structure of N,N'-dibutylguanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N,N'-dibutylguanidine, both ¹H and ¹³C NMR will provide crucial information. The following data are predicted based on established chemical shift ranges for similar functional groups.[1][2][3]

¹H NMR (Proton NMR)

The ¹H NMR spectrum of N,N'-dibutylguanidine is expected to show distinct signals for the protons on the butyl chains and the N-H protons of the guanidine core.

Table 1: Predicted ¹H NMR Spectral Data for N,N'-dibutylguanidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.1 - 3.3 | Triplet | 4H | N-CH₂ (protons on carbon adjacent to nitrogen) |

| ~1.4 - 1.6 | Sextet | 4H | N-CH₂-CH₂ |

| ~1.2 - 1.4 | Sextet | 4H | N-CH₂-CH₂-CH₂ |

| ~0.9 | Triplet | 6H | CH₃ (terminal methyl protons) |

| Broad signal | Singlet | 3H | N-H (guanidinium protons) |

Causality behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. DMSO-d₆ is often preferred for guanidinium salts as it can help in observing exchangeable N-H protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms, causing the α-CH₂ protons to appear further downfield.[4] The broadness of the N-H signal is due to quadrupole broadening and potential chemical exchange.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for N,N'-dibutylguanidine

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 | C=N (guanidinium carbon) |

| ~40 - 45 | N-CH₂ |

| ~30 - 35 | N-CH₂-CH₂ |

| ~19 - 22 | N-CH₂-CH₂-CH₂ |

| ~13 - 15 | CH₃ |

Expertise & Experience: The chemical shift of the guanidinium carbon is characteristically high due to its sp² hybridization and the electron-withdrawing effect of the three nitrogen atoms.[5][6] The signals for the butyl chain carbons are in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N,N'-dibutylguanidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The guanidine group has several characteristic vibrational modes.[7][8][9][10]

Table 3: Characteristic IR Absorption Bands for N,N'-dibutylguanidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium-Strong, Broad | N-H stretching vibrations |

| 2850 - 2960 | Strong | C-H stretching vibrations (aliphatic) |

| ~1650 | Strong | C=N stretching vibration (guanidinium) |

| ~1560 | Medium-Strong | N-H bending vibration |

| ~1465 | Medium | C-H bending vibration (CH₂) |

| ~1375 | Medium | C-H bending vibration (CH₃) |

| ~1100 | Medium | C-N stretching vibration |

Trustworthiness: The presence of a strong absorption band around 1650 cm⁻¹ is a key indicator for the C=N double bond of the guanidine functionality. The broadness of the N-H stretch is indicative of hydrogen bonding.[7][9]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Caption: Workflow for FT-IR analysis of N,N'-dibutylguanidine.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

For N,N'-dibutylguanidine (C₉H₂₁N₃), the molecular weight is approximately 171.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 171.

Fragmentation Pattern

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for N,N'-dibutylguanidine would involve cleavage of the butyl chains.[11][12]

-

Loss of a propyl radical (•C₃H₇): Cleavage of the C-C bond beta to the nitrogen could lead to a fragment at m/z 128.

-

Loss of a butyl radical (•C₄H₉): Cleavage of the N-C bond would result in a fragment at m/z 114.

-

Further fragmentation: These primary fragments could undergo further fragmentation, leading to a complex pattern of peaks in the lower mass region.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. compoundchem.com [compoundchem.com]

- 3. compoundchem.com [compoundchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

Introduction: Unveiling a Key Synthetic Building Block

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde (CAS No. 4041-39-6)

4-Bromo-2,5-dimethoxybenzaldehyde, identified by CAS number 4041-39-6, is an aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis.[1] Its molecular architecture, featuring a benzaldehyde core substituted with a bromine atom and two methoxy groups, confers a unique reactivity profile. This makes it a highly valued precursor in the synthesis of complex molecules, particularly within the realms of pharmaceutical and neuroscience research.[1] The aldehyde functional group acts as a versatile handle for a variety of chemical transformations, including condensations and reductions, which are fundamental in constructing elaborate molecular frameworks.[1] This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, primary applications, and a detailed analysis of its associated hazards and handling procedures, designed for the discerning researcher and drug development professional.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in a research and development setting. These parameters dictate everything from solvent choice and reaction conditions to storage and handling protocols.

Nomenclature and Structural Identifiers

-

Systematic IUPAC Name: 4-bromo-2,5-dimethoxybenzaldehyde[2]

-

CAS Number: 31558-41-5[2]

-

Molecular Formula: C₉H₉BrO₃[2]

Physicochemical Data Summary

The properties of 4-Bromo-2,5-dimethoxybenzaldehyde are summarized in the table below. This data is essential for planning experimental work, including dissolution, purification, and storage.

| Property | Value | Source(s) |

| Physical Form | Solid, Fine Crystalline Powder | [3] |

| Appearance | White to slightly beige/brownish crystals | [4] |

| Melting Point | 87-88°C | [5] |

| Solubility | Insoluble in water.[6][7][8] Soluble in Methanol.[9] | [6][7][8][9] |

| Stability | Stable under normal conditions.[7] Light and air sensitive.[10][11] | [7][10][11] |

| Flash Point | Not applicable | [3] |

Section 2: Synthesis and Reactivity

4-Bromo-2,5-dimethoxybenzaldehyde is typically synthesized from 2,5-dimethoxybenzaldehyde via electrophilic aromatic substitution. The electron-donating nature of the two methoxy groups activates the benzene ring, directing the incoming electrophile (bromine).

Established Synthesis Protocol: Electrophilic Bromination

The most common laboratory-scale synthesis involves the direct bromination of 2,5-dimethoxybenzaldehyde. The choice of solvent and reaction conditions is critical for achieving good yield and purity.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is a common solvent as it readily dissolves the starting material and is relatively inert to bromine.[12]

-

Temperature Control: The reaction is initiated at a low temperature (0°C) to control the rate of the exothermic bromination reaction, minimizing the formation of side products.[12] The mixture is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[12]

-

Quenching: The reaction is quenched by pouring the mixture into ice water. This precipitates the organic product, which is insoluble in water, and helps to remove any excess bromine and acetic acid.[4][12]

-

Purification: Recrystallization from a suitable solvent like acetonitrile or purification via silica gel column chromatography is necessary to remove impurities and obtain the final product as a clean, crystalline solid.[4][12]

Step-by-Step Methodology:

-

Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a flask and cool the solution to 0°C in an ice bath.[12]

-

In a separate container, prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL).[12]

-

Slowly add the bromine solution dropwise to the stirred solution of 2,5-dimethoxybenzaldehyde.[12]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1-24 hours.[4][12]

-

Pour the reaction mixture into a beaker containing ice water (approx. 30 mL) to precipitate the product.[4][12]

-

Collect the resulting precipitate by filtration.[12]

-

Purify the crude product by recrystallization from acetonitrile or by silica gel column chromatography (eluent: 20% ethyl acetate/hexane) to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow or slightly brownish solid.[4][12]

Key Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a precursor, most notably in the synthesis of psychoactive phenethylamines.[1]

-

Precursor to 2C-B: It is a key starting material for the synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a compound of significant interest in neuroscience and forensic chemistry.[1] The synthesis typically involves a Henry reaction with nitromethane to form the intermediate nitrostyrene, followed by reduction to the final phenethylamine.[1]

The following diagram illustrates the general synthetic workflow from the starting material to a target phenethylamine derivative.

Caption: Synthetic pathway from 4-Bromo-2,5-dimethoxybenzaldehyde.

Section 3: Hazard Analysis and Safe Handling Protocols

As with any reactive chemical intermediate, a comprehensive understanding of the potential hazards and strict adherence to safety protocols are paramount. 4-Bromo-2,5-dimethoxybenzaldehyde is classified as a hazardous substance.[13]

GHS Hazard Identification

The compound is classified with the following hazard statements according to the Globally Harmonized System (GHS):

The signal word associated with these hazards is "Warning" .[13]

Mechanistic Insight: The irritant properties are characteristic of many aromatic aldehydes. The aldehyde group can react with nucleophilic residues (like amine and thiol groups) in proteins found in the skin, eyes, and respiratory tract, leading to an inflammatory response and irritation.

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating safety protocol relies on a multi-layered approach combining engineering controls and appropriate PPE.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent concentration of dust or vapors in the breathing zone.[10][11][13] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]

-

Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[13]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[13] A lab coat is mandatory.

-

Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

The logical flow for safe handling is depicted below.

Caption: Logical workflow for safe handling of chemical irritants.

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: Store in a cool, dry, well-ventilated place in tightly sealed containers.[6][8][10][13] The compound is noted to be air and light sensitive, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[10][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6][8][11]

Spill and Exposure Procedures

-

Spills: In case of a spill, avoid generating dust.[10] Clean up spills immediately using dry procedures (sweep, shovel, or vacuum).[10] Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[10]

-

Skin Contact: If skin contact occurs, wash with plenty of soap and water. If irritation persists, seek medical advice.[13]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[13]

-

Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

Conclusion

4-Bromo-2,5-dimethoxybenzaldehyde (CAS 4041-39-6) is a versatile and valuable reagent in organic synthesis, particularly for accessing complex phenethylamine targets. Its utility, however, is paired with specific hazards—namely irritation to the skin, eyes, and respiratory system—that demand rigorous adherence to safety protocols. By understanding its fundamental properties, reactivity, and associated risks, researchers can confidently and safely leverage this compound to advance their scientific objectives.

References

-

Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse. [Link]

-

Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11. [Link]

-

Bromination of 2,S-dimethoxybenzaldehyde. [Link]

-

Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - designer-drug .com. [Link]

-

4-Bromo-2,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 777997 - PubChem. [Link]

-

safety data sheet. [Link]

-

4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-2,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-2,5-dimethoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 5. psasir.upm.edu.my [psasir.upm.edu.my]

- 6. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. media.adeo.com [media.adeo.com]

- 8. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 9. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. synquestlabs.com [synquestlabs.com]

- 12. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Characterization of N,N'-Diphenylguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Guanidinium Scaffolds in Medicinal Chemistry

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a prevalent motif in numerous biologically active molecules and pharmaceutical agents. Its remarkable basicity, stemming from the resonance stabilization of its protonated form, allows it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets. N,N'-Diphenylguanidine, a synthetic guanidine derivative, serves as a valuable tool in various chemical and pharmaceutical applications. A thorough understanding of its fundamental physical properties, namely its molar mass and acid dissociation constant (pKa), is paramount for its effective utilization in research and drug development. This guide provides a comprehensive overview of these properties and details the experimental methodologies for their determination, offering insights into the practical application of this knowledge. While the initial query mentioned N,N'-dibutylguanidine, the prevalence of data and established applications for N,N'-diphenylguanidine suggests the latter is of broader interest to the scientific community, and as such, is the focus of this document.

Core Physicochemical Properties of N,N'-Diphenylguanidine

A precise understanding of a compound's molar mass and pKa is fundamental for a wide range of applications, from accurate solution preparation to the prediction of its behavior in physiological environments.

| Property | Value | Source(s) |

| Molar Mass | 211.26 g/mol | [1][2][3][4] |

| pKa | 10.12 | [4][5][6][7] |

The molar mass is a critical parameter for stoichiometric calculations, ensuring the accurate preparation of solutions and reaction mixtures. The pKa value of 10.12 indicates that N,N'-diphenylguanidine is a moderately strong base.[4][5][6][7] This property is central to its function as an organocatalyst and influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery contexts.[8] At physiological pH (around 7.4), it will exist predominantly in its protonated, charged form, which has significant implications for its ability to cross biological membranes and interact with target macromolecules.[5]

Experimental Determination of pKa: Methodologies and Rationale

The accurate determination of a compound's pKa is a cornerstone of its physicochemical characterization. Two common and reliable methods for this purpose are potentiometric titration and UV-spectrophotometry.

Potentiometric Titration

This classical method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the resulting titration curve.

Causality Behind Experimental Choices:

-

Choice of Titrant: For a basic compound like N,N'-diphenylguanidine, a strong acid such as hydrochloric acid (HCl) is used as the titrant. This ensures a sharp and well-defined inflection point in the titration curve, corresponding to the equivalence point.

-

Solvent System: While aqueous solutions are ideal, the limited solubility of some organic compounds may necessitate the use of co-solvents like methanol or acetonitrile.[9] It is crucial to note that the pKa value can be influenced by the solvent composition.[10]

-

Ionic Strength: Maintaining a constant ionic strength, typically with a salt like potassium chloride (KCl), is important to minimize variations in activity coefficients that could affect the accuracy of the pH measurements.[11]

Step-by-Step Protocol for Potentiometric Titration:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[11]

-

Sample Preparation: Prepare a solution of N,N'-diphenylguanidine of a known concentration (e.g., 1-10 mM) in a suitable solvent system. If a co-solvent is used, record the exact composition.

-

Titration Setup: Place the sample solution in a thermostatted vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Titration: Add the standardized acid titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the base has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Diagram of the Potentiometric Titration Workflow:

Sources

- 1. N,N-Diphenylguanidine | C13H13N3 | CID 14657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guanidine, N,N'-diphenyl- [webbook.nist.gov]

- 3. N,N'-Diphenylguanidine | TargetMol [targetmol.com]

- 4. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]

- 5. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 1,3-Diphenylguanidin | 102-06-7 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Structure Elucidation and Analysis of N,N'-Dibutylguanidine

Introduction to N,N'-Dibutylguanidine

N,N'-Dibutylguanidine is a disubstituted guanidine derivative with applications in various chemical and pharmaceutical contexts. Guanidines, as a class, are of significant interest due to their strong basicity and ability to form stable salts, making them valuable in organic synthesis and as active pharmaceutical ingredients. Accurate structural confirmation and purity assessment are critical for its use in research and drug development.

Foundational Analysis: A Multi-Technique Approach

A combination of spectroscopic and chromatographic methods is indispensable for the unambiguous characterization of N,N'-dibutylguanidine. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information, High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity. Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid means of confirming the presence of key functional groups.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. Both ¹H and ¹³C NMR are fundamental for characterizing newly synthesized guanidine derivatives.[1]

¹H NMR (Proton NMR)

-

Guanidinic Protons (NH): In substituted guanidines, the protons on the nitrogen atoms of the guanidine group typically appear as a broad singlet.[1] For N,N'-dibutylguanidine, these protons are expected to be in a specific chemical shift range, influenced by the solvent and concentration.

-

Butyl Group Protons: The protons of the two butyl groups will exhibit characteristic multiplets. The protons on the carbons adjacent to the nitrogen atoms (α-CH₂) will be the most deshielded, followed by the subsequent methylene groups (β-CH₂ and γ-CH₂), and finally the terminal methyl group (δ-CH₃).

¹³C NMR (Carbon NMR)

-

Guanidinic Carbon (C=N): The central carbon of the guanidine group is highly deshielded and typically appears in the range of 160-170 ppm. For instance, the imine carbon in tetramethylguanidine appears at 169 ppm.[2]

-

Butyl Group Carbons: The carbon atoms of the butyl chains will have distinct chemical shifts, with the α-carbon being the most deshielded due to its proximity to the electronegative nitrogen atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N,N'-dibutylguanidine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1][3]

-

Data Acquisition: Obtain both ¹H and ¹³C NMR spectra. Additional experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.[1]

-

Molecular Ion Peak: In electrospray ionization (ESI) mode, N,N'-dibutylguanidine is expected to show a prominent protonated molecule [M+H]⁺.

-

Nitrogen Rule: The presence of an odd number of nitrogen atoms (three in this case) in a molecule results in an odd nominal molecular mass for the molecular ion. This can be a useful diagnostic tool.[4]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[1]

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can be used to induce fragmentation of the molecular ion, providing further structural information based on the observed fragment ions.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of N,N'-dibutylguanidine in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion. If necessary, perform MS/MS on the parent ion to obtain fragmentation data.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid technique used to identify the functional groups present in a molecule.[1]

-

N-H Stretching: The N-H bonds of the guanidine group will exhibit characteristic stretching vibrations, typically in the range of 3500-3300 cm⁻¹.[5]

-

C=N Stretching: The carbon-nitrogen double bond of the guanidine core gives rise to a strong absorption band, often observed around 1600 cm⁻¹.[1][5]

-

C-H Stretching: The C-H bonds of the butyl groups will show stretching vibrations just below 3000 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of N,N'-dibutylguanidine.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of N,N'-dibutylguanidine and for quantifying it in various samples.[1] Reversed-phase HPLC is a common method for the analysis of guanidine compounds.[6]

Experimental Protocol: HPLC

-

Column: A C18 stationary phase is often suitable for the separation of guanidine derivatives.[7]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape and ensure the analyte is in its protonated form.[1][6] For mass spectrometry detection, volatile buffers like ammonium formate are preferred.[7][8]

-

Detection: UV detection is suitable for compounds containing a chromophore. For guanidines that lack a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[9][10]

Experimental Protocol: GC-MS

-

Column: A non-polar or medium-polarity column, such as one with a methylphenylsiloxane stationary phase, is often used.[11]

-

Injection: The sample, dissolved in a suitable solvent, is injected into the GC.

-

Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern that can be used for identification.[10]

Data Presentation

Table 1: Summary of Expected Spectroscopic Data for N,N'-Dibutylguanidine

| Analytical Technique | Expected Observations |

| ¹H NMR | Broad singlet for NH protons; characteristic multiplets for butyl chain protons. |

| ¹³C NMR | Signal for the guanidinic carbon (C=N) around 160-170 ppm; signals for the butyl carbon atoms. |

| Mass Spectrometry (ESI) | Prominent [M+H]⁺ ion. |

| FTIR Spectroscopy | N-H stretching (~3500-3300 cm⁻¹), C=N stretching (~1600 cm⁻¹), C-H stretching (<3000 cm⁻¹). |

Visualizations

Caption: Workflow for the synthesis, purification, and analysis of N,N'-dibutylguanidine.

Conclusion

The structural elucidation and analysis of N,N'-dibutylguanidine require a multi-faceted approach that combines various spectroscopic and chromatographic techniques. By understanding the principles behind each method and following validated protocols, researchers can confidently confirm the identity and purity of this compound, ensuring the reliability of their subsequent studies.

References

- SIELC Technologies. (n.d.). Separation of Guanidine, N-butyl-N'-nitro- on Newcrom R1 HPLC column.

-

Boyd, D. B., et al. (1991). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry, 34(9), 2766-2774. [Link]

-

Boyce, S., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 37(15), 2341-2351. [Link]

- BenchChem. (2025). Confirming the Synthesis of N-benzyl-N',N''-diphenylguanidine: A Guide to Analytical Methods.

-

Mai, A., et al. (2020). DIRECT CHROMATOGRAPHIC ANALYSIS OF NQ BY-PRODUCTS BY HPLC-DAD IN AQUEOUS SOLUTIONS. ResearchGate. [Link]

-

Ho, P. C. (1985). Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection. Defense Technical Information Center. [Link]

-

NIST. (n.d.). Guanidine, N,N'-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2015). Ft-Ir and Computational Study of Sulphaguanidine. [Link]

-

Kannan, S., et al. (2014). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]

-

NIST. (n.d.). Guanidine, N,N'-bis(2-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Kannan, K., et al. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. ACS Environmental Science & Technology, 57(24), 8963–8971. [Link]

-

Abu-Laban, M. A., et al. (2006). Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography. Journal of Analytical Toxicology, 30(1), 21-26. [Link]

-

ChemComplete. (2019, July 7). Mass Spectroscopy and Even/Odd Nitrogen Rule [Video]. YouTube. [Link]

-

Batagarawa, S. M., & Adam, F. (2016). The fixation of CO 2 using guanidine bases; 1,1,3,3-tetramethylguanidine (TMG) and 5,7-triazabicyclo[4.4.0] dec-5-ene (TBD) has been investigated. ResearchGate. [Link]

-

Darwish, I. A., et al. (2012). 1H-NMR (A) and13C (B) spectra of glutaryl-LND derivative. NMR Spectra... ResearchGate. [Link]

-

Nazifi, E., et al. (2008). GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran. Records of Natural Products, 2(3), 94-99. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 6. Separation of Guanidine, N-butyl-N’-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. acgpubs.org [acgpubs.org]

Navigating the Research Landscape of N,N'-Dibutylguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Dibutylguanidine is a potent, non-nucleophilic organic base belonging to the guanidine family. Its strong basicity and steric hindrance make it a valuable tool in specialized research applications, particularly in organocatalysis. However, compared to its well-documented analogue, N,N'-diphenylguanidine, specific technical data and commercial availability for the dibutyl variant are less prevalent. This guide provides a comprehensive technical overview by synthesizing available information and leveraging data from analogous compounds to offer field-proven insights for researchers. We will delve into its chemical properties, sourcing strategies, safety protocols, and a representative application workflow, empowering scientists to effectively and safely incorporate this reagent into their research.

Technical Profile and Chemical Properties

N,N'-Dibutylguanidine is a symmetrically substituted guanidine featuring two n-butyl groups on separate nitrogen atoms. This structure imparts strong Brønsted basicity due to the resonance stabilization of its protonated form, the guanidinium cation. The alkyl chains also enhance its solubility in a range of organic solvents.

While extensive experimental data is not widely published, a robust technical profile can be assembled from established chemical principles and data from analogous structures.

| Property | Value / Description | Source / Basis |

| IUPAC Name | 1,3-Dibutylguanidine | --- |

| Molecular Formula | C₉H₂₁N₃ | Inferred from structure |

| Molecular Weight | 171.28 g/mol | Calculated from Formula |

| CAS Number | Not readily available in public databases. Researchers should verify with supplier. | --- |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Analogy to similar alkylguanidines |

| pKa (of conjugate acid) | ~13.5 (in Acetonitrile) | Estimated based on similar guanidines |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene, DMSO). Limited solubility in water. | Chemical Principles |

| Stability | Stable under normal conditions. Moisture-sensitive. | [1] |

Commercial Availability and Procurement

Direct, off-the-shelf availability of N,N'-Dibutylguanidine can be limited. It is more commonly offered by companies specializing in custom synthesis, rare chemicals, or as a made-to-order research chemical.

Potential Supplier Categories:

-

Custom Synthesis Providers

-

Specialty Chemical Suppliers

-

Fine Chemical Catalogues (often listed as "Inquire" or "Made-to-Order")

Procurement and Quality Assessment Workflow

A systematic approach is crucial when sourcing less common reagents to ensure chemical integrity and experimental reproducibility.

Caption: A logical workflow for sourcing and validating research-grade chemicals.

Safety, Handling, and Storage

Disclaimer: The following safety information is synthesized from data for analogous guanidine compounds.[1][2][3] The official Safety Data Sheet (SDS) provided by the supplier is the authoritative document and must be consulted prior to any handling.

Guanidine derivatives are potent bases and require careful handling to avoid chemical burns and other health hazards.

Summary of Potential Hazards (Inferred from Analogues)

| Hazard Type | Description | GHS Classification (Typical) |

| Acute Toxicity | Harmful if swallowed.[1][2] | H301/H302: Toxic/Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation, potentially severe.[1][2] | H315: Causes skin irritation |

| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2] | H319: Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[1] | H335: May cause respiratory irritation |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][3] | H361f: Suspected of damaging fertility |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | H411: Toxic to aquatic life with long lasting effects |

Recommended Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[2]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials. As it is moisture-sensitive and basic, storage under an inert atmosphere (e.g., Argon, Nitrogen) is recommended.

-

Incompatibilities: Avoid strong oxidizing agents and acids. The reaction with acids is highly exothermic.[1][2]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste. Do not allow it to enter drains.

Applications in Research: Organocatalysis

The primary utility of N,N'-Dibutylguanidine in a research context is as a strong, sterically hindered Brønsted base for organocatalysis. Its function is to deprotonate a weakly acidic C-H, N-H, or O-H bond, generating a reactive nucleophile while the resulting bulky guanidinium ion can participate in hydrogen bonding to activate the electrophile.[4]

This "bifunctional activation" is a hallmark of guanidine catalysis and is effective for a range of carbon-carbon bond-forming reactions.[4]

Key Applications:

-

Michael Additions: Catalyzes the addition of pronucleophiles (e.g., malonates, nitroalkanes) to α,β-unsaturated carbonyl compounds.[4]

-

Henry (Nitroaldol) Reactions: Acts as a base to deprotonate a nitroalkane, forming a nitronate that adds to an aldehyde or ketone.[4]

-

Knoevenagel Condensations: Promotes the reaction between an aldehyde or ketone and an active methylene compound.

-

Ring-Opening Polymerization: Can initiate or catalyze the polymerization of cyclic esters like lactide.[4]

Caption: Bifunctional activation in a guanidine-catalyzed Michael addition.

Generalized Experimental Protocol: Knoevenagel Condensation

This protocol describes a representative use of N,N'-Dibutylguanidine as a catalyst. Note: This is a generalized procedure. The specific substrate, solvent, temperature, and catalyst loading will require optimization for each unique reaction.

Objective: To synthesize an α,β-unsaturated product via the condensation of an aldehyde and an active methylene compound.

Materials:

-

Aldehyde (e.g., Benzaldehyde, 1.0 eq)

-

Active Methylene Compound (e.g., Diethyl Malonate, 1.1 eq)

-

N,N'-Dibutylguanidine (0.05 - 0.20 eq, catalyst)

-

Anhydrous Solvent (e.g., Toluene or THF)

-

Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (optional but recommended)

Procedure:

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the active methylene compound (1.1 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., Toluene) to achieve a suitable concentration (typically 0.1 M to 0.5 M).

-

Inert Atmosphere (Optional): If substrates are sensitive, flush the flask with an inert gas like Argon or Nitrogen.

-

Catalyst Addition: Add N,N'-Dibutylguanidine (e.g., 0.1 eq) to the stirring solution at room temperature. The addition of the base is the key initiation step.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the organic phase with a weak aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to quench the catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure condensation product.

Causality and Self-Validation:

-

Why a hindered base? N,N'-Dibutylguanidine's steric bulk minimizes its potential to act as a nucleophile, preventing unwanted side reactions and favoring its role as a pure Brønsted base.

-

Why monitor? Reaction times can vary significantly based on substrate electronics and sterics. Monitoring ensures the reaction is stopped at optimal conversion, preventing byproduct formation from prolonged reaction times.

-

Why an acidic wash? The acidic workup protonates the basic guanidine catalyst, forming a water-soluble guanidinium salt that is easily removed from the organic product layer, simplifying purification.

References

- This cit

- SAFETY DATA SHEETS. (n.d.).

- BenchChem. (2025). Application Notes: N-benzyl-N',N''-diphenylguanidine as an Organocatalyst. BenchChem Technical Support Team.

- LANXESS. (2015, August). Product Safety Assessment: N,N'-Diphenylguanidine.

- Chemos GmbH & Co. KG. (2023, October 26). Safety Data Sheet: 1,3-diphenylguanidine.

Sources

An In-Depth Technical Guide to N,N'-Dibutylguanidine: From Synthesis to Application in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dibutylguanidine, a symmetrically substituted aliphatic guanidine, represents a fascinating case study in the development of specialized organic compounds. While its more famous aromatic cousin, diphenylguanidine (DPG), has historically dominated the landscape of rubber vulcanization, the unique properties of aliphatic guanidines like the dibutyl derivative warrant a closer examination. This guide provides a comprehensive technical overview of N,N'-dibutylguanidine, from its probable synthetic origins and historical context within the broader class of guanidine accelerators to its functional role in polymer cross-linking. We will delve into the causal relationships behind its synthesis, the mechanics of its action, and provide detailed protocols for its preparation and analysis, grounding our discussion in established chemical principles.

Discovery and Historical Context: The Rise of Guanidines in Rubber Vulcanization

The story of N,N'-dibutylguanidine is intrinsically linked to the evolution of the rubber industry. The discovery of vulcanization by Charles Goodyear in 1839 revolutionized the use of natural rubber, transforming it from a curiosity into a vital industrial material.[1] However, the original process of heating rubber with sulfur was impractically slow. The quest for substances that could accelerate this process began in earnest in the early 20th century.